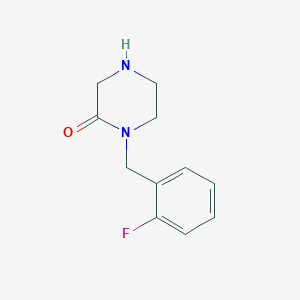

1-(2-Fluorobenzyl)piperazin-2-one

Description

Contextualization within the Piperazin-2-one (B30754) Class of Heterocyclic Compounds

The piperazin-2-one skeleton is recognized in medicinal chemistry as a "privileged structure." thieme-connect.com This term is used for molecular scaffolds that are capable of binding to multiple biological targets, making them versatile starting points for drug discovery. Piperazinones are six-membered heterocyclic rings containing two nitrogen atoms and a ketone group. Their structure allows for the precise positioning of heteroatoms, which is a valuable feature for designing peptidomimetics—molecules that can mimic the structure and function of peptides. thieme-connect.com

The piperazine-2,5-dione pharmacophore, a related structure, is a core component of numerous bioactive agents, including those with anticancer and antibacterial properties. nih.gov The synthesis of piperazin-2-one derivatives is an active area of research, with various methodologies being developed to create diverse molecular libraries. thieme-connect.comacs.org These methods often focus on efficiently forming multiple chemical bonds in a single process, which simplifies the creation of new and structurally varied compounds. thieme-connect.com

Significance of Fluorinated Benzyl (B1604629) Moieties in Medicinal Chemistry Scaffolds

Specifically, the 2-fluorobenzyl group, a key component of 1-(2-Fluorobenzyl)piperazin-2-one, brings these advantages. Attaching a fluorine atom to an aromatic ring, such as the benzyl group, can block sites that are susceptible to metabolic oxidation, thereby increasing the molecule's stability and half-life in the body. nih.gov This modification can also alter the electronic properties of the molecule, which may lead to stronger interactions with its biological target. tandfonline.com The introduction of a 4-fluorobenzyl group, a close structural relative, has been shown to be a crucial component for the anticancer activity in certain series of compounds. nih.gov

Overview of Research Trajectories for Piperazin-2-one Derivatives

Research into piperazin-2-one and the broader piperazine (B1678402) derivative class is diverse, spanning numerous therapeutic areas. Scientists often synthesize large libraries of these compounds, where different chemical groups are attached to the core piperazine or piperazinone ring, to identify molecules with high potency and selectivity for a specific biological target. researchgate.net

These research efforts have identified piperazine derivatives with potential applications as:

Anticancer Agents: Certain piperazine-containing derivatives have shown significant antitumor activities. nih.govnih.gov For instance, studies on pentacyclic triterpene derivatives revealed that adding a piperazine moiety significantly improved their bioactivity against cancer cell lines. nih.gov

Anti-inflammatory Agents: The piperazine scaffold is used as a building block for developing new anti-inflammatory drugs. nih.gov

Antipsychotics: Fused heterocyclic piperazine derivatives have been developed as multireceptor atypical antipsychotics for conditions like schizophrenia. nih.gov

Radiation Countermeasures: Novel piperazine derivatives have been synthesized and evaluated for their potential to protect against the harmful effects of ionizing radiation, with some candidates showing a good balance of efficacy and safety. nih.gov

The general approach involves modifying the substituents on the piperazine ring to optimize the compound's interaction with its target, as demonstrated in the development of antagonists for the CXCR3 receptor, where substitutions on the piperazine ring had a pronounced effect on binding affinity. researchgate.net

Table 2: Examples of Research on Biologically Active Piperazine Derivatives

| Compound Class | Biological Activity Investigated | Research Finding | Reference(s) |

|---|---|---|---|

| Tryptamine-piperazine-2,5-dione conjugates | Anticancer | A synthesized derivative showed significant growth inhibition of human pancreatic cancer cell lines. | nih.gov |

| Fused Tricyclic Piperazine Derivatives | Atypical Antipsychotic | A novel compound showed high affinity for multiple dopamine (B1211576) and serotonin (B10506) receptors and a favorable pharmacokinetic profile in rats. | nih.gov |

| 1-(2-hydroxyethyl)piperazine derivatives | Radioprotective | A lead compound demonstrated significant radioprotective effects in vitro with minimal cytotoxicity. | nih.gov |

| Ursolic Acid Derivatives with Piperazine | Anticancer | The introduction of a 4-fluorobenzyl and a piperazine moiety were identified as crucial functional groups for anticancer activity. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-fluorophenyl)methyl]piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O/c12-10-4-2-1-3-9(10)8-14-6-5-13-7-11(14)15/h1-4,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDTMKYQLLVZDID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)CC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70602373 | |

| Record name | 1-[(2-Fluorophenyl)methyl]piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893747-85-8 | |

| Record name | 1-[(2-Fluorophenyl)methyl]piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Studies of the Piperazin 2 One Core and Fluorobenzyl Piperazine Fragments

Functional Group Transformations within the Piperazin-2-one (B30754) Ring

The piperazin-2-one ring is a versatile platform for a variety of functional group transformations. These modifications are crucial for exploring the chemical space around this core structure and for developing new derivatives with potentially enhanced biological activities.

One common transformation involves reactions at the amide bond within the piperazin-2-one ring. For instance, reduction of the amide can lead to the corresponding piperazine (B1678402). researchgate.net Additionally, the nitrogen atoms of the piperazine ring can undergo various reactions, including alkylation, acylation, and sulfonylation, to introduce a wide range of substituents. researchgate.net

The ketone group in the piperazin-2-one ring is another key site for functionalization. It can undergo reactions typical of ketones, such as reduction to a secondary alcohol or conversion to other functional groups. For example, piperazin-2-one can react with triethyl phosphite (B83602) in the presence of phosphoryl chloride to yield a mixture of cis- and trans-piperazine-2,3-diyl-bisphosphonates. nih.govacs.org

Furthermore, the synthesis of piperazin-2-one derivatives can be achieved through various cyclization strategies. researchgate.net A metal-promoted cascade reaction utilizing chloro allenylamide, a primary amine, and an aryl iodide has been developed to afford piperazinones in good yields. thieme-connect.com This one-pot process allows for the formation of three new bonds and introduces two points of diversity, making it suitable for combinatorial synthesis. thieme-connect.com Asymmetric catalytic methods have also been developed to prepare chiral piperazin-2-ones with high enantioselectivity. acs.org

Table 1: Examples of Functional Group Transformations of the Piperazin-2-one Ring

| Starting Material | Reagents and Conditions | Product | Reference |

| Piperazin-2-one | Triethyl phosphite, Phosphoryl chloride | cis- and trans-Piperazine-2,3-diyl-bisphosphonates | nih.govacs.org |

| Chloro allenylamide, Primary amine, Aryl iodide | Metal catalyst | Piperazinone derivative | thieme-connect.com |

| Unsaturated piperazin-2-ones | Ir- or Pd-catalyst, H2 | Chiral piperazin-2-ones | acs.org |

Strategies for Derivatization to Explore Structure-Activity Relationships

Derivatization of the 1-(2-fluorobenzyl)piperazine (B2381060) framework is a key strategy for exploring structure-activity relationships (SAR). By systematically modifying different parts of the molecule, researchers can identify the structural features that are essential for its biological activity.

The incorporation of triazole moieties into the 1-(2-fluorobenzyl)piperazine framework can lead to new compounds with potentially interesting pharmacological properties. Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms, and they are known to be present in many biologically active molecules. nih.gov

A common method for synthesizing 1,2,3-triazole derivatives is the "click" reaction, which involves the copper-catalyzed cycloaddition of an azide (B81097) with a terminal alkyne. rsc.org This reaction is highly efficient and can be performed under mild conditions, making it suitable for the synthesis of a wide range of triazole-containing compounds. For example, a one-pot procedure has been developed for the synthesis of 1,2,3-triazole derivatives by the three-component coupling of alkyl halides or aryl boronic acids, sodium azide, and terminal alkynes over a copper(II) sulfate (B86663) supported on alumina (B75360) surface under ball-milling conditions. rsc.org This solvent-free method avoids the handling of hazardous azides and allows for the easy isolation of the product. rsc.org

In the context of 1-(2-fluorobenzyl)piperazine, a triazole moiety could be introduced by first functionalizing the piperazine ring with an azide or an alkyne group, followed by a click reaction with a suitable reaction partner. This would allow for the creation of a library of triazole-containing derivatives with different substituents, which could then be screened for their biological activity.

The formation of hybrid structures by combining the 1-(2-fluorobenzyl)piperazine moiety with other heterocyclic systems, such as quinolones, is a promising strategy for developing new therapeutic agents. Quinolones are a class of bicyclic heterocyclic compounds that are known to possess a wide range of biological activities, including antibacterial and antitubercular properties. nih.gov

The synthesis of quinoline-piperazine hybrids can be achieved by reacting a quinoline (B57606) derivative with a piperazine derivative. For example, novel quinoline-piperazine hybrids have been synthesized by reacting quinoline conjugated piperazine derivatives with sulfonyl chlorides and acid chlorides in the presence of Hünig's base. nih.gov These hybrids have shown promising antibacterial and antitubercular activities. nih.gov

Another example involves the design and synthesis of novel pyrimidine-quinolone hybrids as lactate (B86563) dehydrogenase A (hLDHA) inhibitors. nih.gov These hybrids were synthesized by a green, catalyst-free, microwave-assisted aromatic nucleophilic substitution reaction between 3-(((2/4-aminophenyl)thio)methyl)quinolin-2(1H)-ones and 4-aryl-2-chloropyrimidines. nih.gov The resulting hybrids showed good inhibitory activity against hLDHA, with some compounds exhibiting IC50 values of less than 20 μM. nih.gov

Table 2: Examples of Hybrid Structures with Quinolone and Other Heterocyclic Systems

| Heterocyclic System 1 | Heterocyclic System 2 | Linker | Biological Activity | Reference |

| Quinolone | Piperazine | Sulfonamide or Amide | Antibacterial, Antitubercular | nih.gov |

| Pyrimidine | Quinolone | Aminophenylsulfide | hLDHA inhibition | nih.gov |

Schiff bases and hydrazones are two important classes of compounds that can be readily synthesized from piperazine derivatives. These compounds contain an imine (-C=N-) or a hydrazone (-C=N-NH-) group, respectively, and are known to exhibit a wide range of biological activities. dergipark.org.trmdpi.com

Schiff bases are typically formed by the condensation of a primary amine with an aldehyde or a ketone. dergipark.org.tr In the case of piperazine, Schiff base derivatives can be synthesized by reacting 1-amino-4-methylpiperazine (B1216902) with various aromatic aldehydes. dergipark.org.tr These compounds have been shown to possess potential biological activity. dergipark.org.tr

Hydrazones are formed by the reaction of a hydrazine (B178648) with an aldehyde or a ketone. mdpi.com Hydrazide-hydrazone derivatives can be synthesized from cyanoacetyl hydrazine and 3-acetylpyridine. mdpi.com These compounds have been evaluated for their antitumor activity against various cancer cell lines and have shown high inhibitory effects. mdpi.com

The synthesis of new benzoyl hydrazones derived from ethyl 4-oxopiperidine-1-carboxylate and 2,6-diphenylpiperidin-4-one has also been reported. nih.gov These compounds have been screened for their antioxidant, anticholinesterase, and anticancer activities. nih.gov

Table 3: Examples of Schiff Base and Hydrazone Derivatives of Piperazine Compounds

| Piperazine Derivative | Reactant | Product | Biological Activity | Reference |

| 1-Amino-4-methylpiperazine | Aromatic aldehyde | Schiff base | Potential biological activity | dergipark.org.tr |

| Cyanoacetyl hydrazine | 3-Acetylpyridine | Hydrazide-hydrazone | Antitumor | mdpi.com |

| Ethyl 4-oxopiperidine-1-carboxylate | Benzoyl hydrazine | Benzoyl hydrazone | Antioxidant, Anticholinesterase, Anticancer | nih.gov |

Stereochemical Aspects and Chiral Derivatization for Enantiomeric Resolution

The stereochemistry of 1-(2-fluorobenzyl)piperazin-2-one is an important aspect to consider, as different enantiomers of a chiral molecule can have different biological activities. The piperazin-2-one ring can have a chiral center at the carbon atom adjacent to the ketone group, and the presence of the 2-fluorobenzyl group can also introduce chirality into the molecule.

The synthesis of chiral piperazin-2-ones can be achieved through various methods, including asymmetric synthesis and chiral resolution. Asymmetric synthesis involves the use of chiral catalysts or starting materials to produce a single enantiomer of the desired product. For example, a palladium-catalyzed asymmetric hydrogenation of pyrazines containing a tautomeric hydroxyl group has been developed to provide chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. rsc.org

Chiral resolution involves the separation of a racemic mixture of enantiomers into its individual components. This can be achieved by using a chiral resolving agent, such as a chiral acid, to form diastereomeric salts that can be separated by crystallization. wipo.int A process for preparing either enantiomer of certain piperazine derivatives with high enantiomeric excess has been developed by chiral resolution in the presence of a non-racemic, chiral acid. wipo.int

The synthesis of chiral, nonracemic (piperazin-2-yl)methanol derivatives has been described starting from the proteinogenic amino acid (S)-serine. nih.gov The key step in this synthesis is the reaction of a chloroacetamide with various primary amines to yield diastereomeric bicyclic piperazinediones. nih.gov These compounds have been shown to have affinity for sigma-receptors. nih.gov

Structure Activity Relationship Sar Investigations of Piperazin 2 One and 1 2 Fluorobenzyl Piperazine Analogues

Influence of Fluorobenzyl Substitution Pattern on Biological Efficacy

The position of the fluorine atom on the benzyl (B1604629) group and the presence of other substituents on this ring are pivotal in determining the biological efficacy of this class of compounds. Research into analogues of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) has shown that the presence of a halogen on the fluorophenyl moiety is essential for their inhibitory effects on human Equilibrative Nucleoside Transporters (ENTs), specifically ENT1 and ENT2. researchgate.netpolyu.edu.hk

In a different context, studies on 4-fluorobenzylpiperazine derivatives as tyrosinase inhibitors have demonstrated that the substitution pattern on the aromatic tail significantly influences activity. nih.gov For instance, while the parent compound with a 4-fluoro substitution shows activity, the introduction of additional electron-withdrawing groups can dramatically enhance potency. Disubstituted derivatives bearing nitro (–NO2) or trifluoromethyl (–CF3) groups at the ortho position of a connected benzoyl moiety were found to be excellent inhibitors. nih.gov

Conversely, in the development of PET tracers for the P2Y12 receptor, the addition of a fluorine substituent at the 4-position of the benzyl ring was found to have only a minor effect on binding affinity in some cases, yet this moiety was still incorporated into the design of novel tracer candidates. acs.orgacs.org This indicates that the impact of the fluorobenzyl substitution is highly dependent on the specific biological target.

The following table summarizes the inhibitory effects of various fluorobenzylpiperazine analogues on tyrosinase, illustrating the impact of the substitution pattern.

Table 1: Influence of Benzoyl Substituents on Tyrosinase Inhibition for 4-(4-Fluorobenzyl)piperazine Analogues

| Compound | Substituent on Benzoyl Moiety | IC₅₀ (µM) nih.gov |

|---|---|---|

| Kojic Acid (Reference) | - | 17.76 |

| 5a | Unsubstituted | - |

| 5b | 2-Trifluoromethyl | - |

| 26 | 3-Chloro-2-nitro | 0.18 |

Impact of Piperazin-2-one (B30754) Core Modifications on Target Binding Specificity

Modifications to the central piperazine (B1678402) or piperazin-2-one ring are a key strategy for modulating target binding specificity and improving drug-like properties. The piperazine ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govresearchgate.net

Systematic structural modifications are crucial for optimizing potency and selectivity. For example, in the development of inhibitors for the SARS-CoV-2 main protease (Mpro), researchers started with a hit compound featuring a piperazine scaffold and systematically modified it, leading to potent and highly selective non-covalent inhibitors. nih.gov Similarly, for KRAS G12C inhibitors, the piperazine moiety was observed to adopt a high-energy conformation when bound to the target. acs.org Addressing this by modifying the core, such as replacing the piperazine with a piperidine (B6355638) ring, was a key optimization strategy to improve binding affinity and stability. acs.org

The choice between a piperazine and a piperidine core can have a profound impact on receptor affinity and selectivity. In a series of histamine (B1213489) H3 and sigma-1 receptor antagonists, replacing a piperazine ring with piperidine significantly altered the binding preference between the two receptors. nih.gov Likewise, for adenosine (B11128) A2A receptor antagonists, a piperazine linker was preferred over a piperidine analogue, as demonstrated by the higher binding affinity of the piperazine-containing compound. mdpi.com The introduction of the piperazine heterocycle has also been used to improve the aqueous solubility of lipophilic drug candidates, such as indoloquinoline-based antitumor agents. acs.org

Role of Ancillary Substituents on Pharmacological Potency and Selectivity

Beyond the fluorobenzyl and core motifs, other substituents attached to the piperazin-2-one scaffold play a critical role in fine-tuning pharmacological potency and selectivity. These ancillary groups can form additional interactions with the target protein, occupy specific subpockets, and alter the physicochemical properties of the molecule.

In the pursuit of tyrosinase inhibitors, the nature of the aroyl moiety attached to the 4-(4-fluorobenzyl)piperazine core was extensively studied. nih.gov It was found that introducing a methylene (B1212753) bridge between the piperazine and the aroyl group was detrimental to activity. However, specific substitutions on the benzoyl ring, such as a 3-chloro-2-nitro pattern, resulted in a compound that was approximately 100-fold more active than the reference inhibitor, kojic acid. nih.gov

In another study focused on creating cytotoxic agents, the imidazole (B134444) ring of a known farnesyltransferase inhibitor was replaced with various bioisosteres on a piperazin-2-one framework. sid.ir Substituting the imidazole with groups like guanidine, thiourea, or hydrazide led to a significant increase in cytotoxicity against colon (HT-29) and lung (A549) cancer cell lines. sid.ir The guanidine-substituted derivative, in particular, showed higher potency than the standard chemotherapy drug doxorubicin (B1662922) against both cell lines. sid.ir

The importance of ancillary groups is also highlighted in the development of inhibitors for equilibrative nucleoside transporters (ENTs). For FPMINT analogues, replacing a large naphthalene (B1677914) moiety with a smaller substituted benzene (B151609) ring drastically altered the activity and selectivity for ENT1 versus ENT2 transporters. researchgate.netpolyu.edu.hk

Table 2: Cytotoxicity of Piperazin-2-one Derivatives in Cancer Cell Lines

| Compound | Ancillary Substituent | HT-29 IC₅₀ (µM) sid.ir | A549 IC₅₀ (µM) sid.ir |

|---|---|---|---|

| L-778,123 (Standard) | Imidazole | 15.2 ± 1.5 | 12.5 ± 1.1 |

| Doxorubicin (Standard) | - | 1.5 ± 0.1 | 1.2 ± 0.1 |

| 7a | Amine | >500 | >500 |

| 7d | Thiourea | 25.1 ± 2.6 | 20.3 ± 2.1 |

| 7e | Imidazole (Bioisostere) | 16.5 ± 1.8 | 14.1 ± 1.3 |

| 7g | Guanidine | 1.1 ± 0.1 | 0.9 ± 0.08 |

Computational Approaches to SAR Elucidation and Molecular Design

Computational chemistry is an indispensable tool for understanding the structure-activity relationships of piperazin-2-one analogues and for guiding the rational design of new, improved compounds. Techniques such as molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into how these molecules interact with their biological targets.

Molecular docking studies have been successfully used to predict and rationalize the binding modes of various piperazine derivatives. For tyrosinase inhibitors, docking analysis revealed that the 4-fluorobenzyl portion of the molecule projects towards the two copper ions in the enzyme's active site, engaging in key π-stacking and hydrophobic interactions with specific amino acid residues like H263 and V283. nih.gov This understanding helps explain why certain substitution patterns are more effective than others.

In the design of novel PET tracers for the P2Y12 receptor, docking scores were used as an initial screening method to prioritize candidates for synthesis. acs.orgacs.org While the in silico predictions did not always perfectly correlate with in vitro results, they provided a valuable starting point for the design process. acs.org

For more complex systems, a combination of docking and MD simulations can offer a more dynamic picture of the ligand-receptor interactions. This approach was used to study a potent sigma-1 receptor agonist, where simulations helped to identify the crucial amino acid residues involved in binding and stabilizing the compound within the receptor. nih.gov Similar computational methods have been employed to support the development of anticancer agents, helping to visualize how phenylpiperazine derivatives of 1,2-benzothiazine might interact with DNA and topoisomerase, or how triazole-piperazine conjugates bind to the colchicine (B1669291) site of tubulin, thereby explaining their cytotoxic effects. mdpi.comnih.gov

Exploration of Biological Activities and Molecular Targets for Piperazin 2 One and 1 2 Fluorobenzyl Piperazine Analogues

Activity Against Infectious Agents

The growing challenge of microbial resistance necessitates the development of novel antimicrobial agents. Piperazine (B1678402) derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various infectious agents.

Antibacterial and Antifungal Activity:

A number of studies have demonstrated the significant antibacterial and antifungal properties of piperazine analogues. acgpubs.orgsemanticscholar.org For instance, certain pyrimidine-incorporated piperazine derivatives have shown good antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Salmonella paratyphi-A) bacteria. nih.gov Significant antifungal activity has also been observed against various fungal strains, including Aspergillus niger, Penicillium notatum, Aspergillus fumigatus, and Candida albicans. nih.gov

The antimicrobial efficacy of these compounds is often attributed to the presence of the piperazine nucleus, which can be modified to enhance activity. For example, the introduction of different substituents on the piperazine ring can lead to compounds with varying degrees of antimicrobial potency. researchgate.net Some synthesized piperazine derivatives have exhibited considerable antibacterial properties against a range of organisms, with Minimum Inhibitory Concentration (MIC) values ranging from 3.1 to 25 µg/ml, comparable to standard drugs like chloramphenicol and fluconazole. ijbpas.com

Below is a table summarizing the antimicrobial activity of selected piperazine derivatives from a study.

Antitubercular Activity:

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular drugs. mdpi.com Piperazine derivatives have shown significant promise in this area. rsc.orgnih.gov For example, isoniazid-derived hydrazones containing a piperazine ring have been synthesized and evaluated for their antimycobacterial capacity against both the H37Rv strain and INH-resistant clinical isolates of Mtb. mdpi.com

One particular derivative, N′-(4-(4-cyclohexylpiperazin-1-yl)benzylidene)isonicotinohydrazide, emerged as a highly promising candidate with low MIC values against all tested Mtb strains. mdpi.com Furthermore, benzothiazinone-piperazine hybrids have been investigated as inhibitors of Mtb DNA gyrase, a crucial enzyme for bacterial cell viability. nih.gov One such compound demonstrated significant inhibitory potential with an IC50 of 0.51 ± 0.16 μM in the DNA supercoiling assay of Mtb. nih.gov

The table below showcases the antitubercular activity of selected piperazine derivatives.

Modulation of Transporter Proteins (e.g., Human Equilibrative Nucleoside Transporters)

Equilibrative nucleoside transporters (ENTs) are integral membrane proteins that facilitate the transport of nucleosides and their analogues across cell membranes. nih.gov These transporters are crucial for various physiological processes and are significant pharmaceutical targets. nih.govfrontiersin.org

A novel compound, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), has been investigated as an inhibitor of both ENT1 and ENT2. nih.gov This compound demonstrated a concentration-dependent inhibition of both transporters. nih.gov Notably, the IC50 value of FPMINT for ENT2 was found to be 5-10 times lower than for ENT1, indicating a degree of selectivity. nih.gov

Enzyme Inhibition (e.g., Tyrosinase) by Piperazine-Containing Compounds

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in mammals. nih.gov The inhibition of tyrosinase is a target for the development of agents for treating hyperpigmentation disorders. nih.gov Several piperazine-containing compounds have been identified as potent tyrosinase inhibitors. nih.govresearchgate.netmdpi.com

For example, a series of 4-nitrophenylpiperazine derivatives were designed and synthesized, with one compound featuring an indole moiety exhibiting a significant tyrosinase inhibitory effect with an IC50 value of 72.55 μM. nih.gov Kinetic analysis revealed this compound to be a mixed-type inhibitor. nih.gov Another study reported on piperazine butanamides with anti-tyrosinase activity in the sub-µM to low nM range, with the most potent compound showing an IC50 value of 13 nM. mdpi.com

Furthermore, a series of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamide derivatives demonstrated strong inhibition of diphenolase activity, with IC50 values ranging from 0.01 to 0.68 μM. mdpi.com The most potent of these acted as a non-competitive inhibitor. mdpi.com

The following table provides examples of piperazine derivatives and their tyrosinase inhibitory activity.

Future Research Directions and Potential Applications

Rational Design and Synthesis of Novel Analogues of 1-(2-Fluorobenzyl)piperazin-2-one for Targeted Activities

The development of novel analogues of this compound is a key area of future research, aimed at creating compounds with enhanced potency, selectivity, and specific therapeutic activities. Rational design strategies focus on systematic modifications of the lead compound's structure to optimize its interaction with biological targets.

Researchers are exploring various synthetic pathways to create a library of derivatives. A common approach involves the modification of the piperazine (B1678402) scaffold. For instance, new series of 1-(2-fluorobenzyl)piperazine (B2381060) triazoles have been synthesized and evaluated for their anticancer activity against breast cancer cell lines. researchgate.net The synthesis process for such analogues often starts with core building blocks like Boc-protected piperazine, which can be reacted with various isocyanates or activated acids to introduce diversity. acs.org Another strategy involves reacting 2-chloronicotinates with corresponding amine building blocks to produce a range of analogues. acs.org

The synthesis of related piperazine derivatives has been well-documented, providing a roadmap for creating analogues of this compound. For example, the synthesis of 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone is achieved by reacting 1-(2-fluorobenzyl)piperazine with chloroacetic chloride. nih.gov Similarly, other research has demonstrated the synthesis of piperazine derivatives for various applications, including potential anti-Alzheimer's agents and PET tracers for brain imaging. acs.orgresearchgate.netacs.org These synthetic methodologies can be adapted to generate a diverse set of novel compounds based on the this compound structure.

Table 1: Synthetic Strategies for Piperazine Analogues

| Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|

| Boc-protected piperazine | 4-fluorobenzyl isocyanate, HCl in dioxane | Amine building blocks for further synthesis | acs.org |

| 1-(2-fluorobenzyl)piperazine | Chloroacetic chloride | 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone | nih.gov |

| 3-bromothiophene-2-carboxylic acid | 2-fluorophenyl-hydrazine hydrochloride, N-Boc-piperazine | Thieno[3,2-c]pyrazole piperazine derivatives | researchgate.net |

These strategies allow for the introduction of various functional groups to probe structure-activity relationships (SARs), which is crucial for optimizing a compound for a specific biological target. For example, studies on related piperazine compounds revealed that the introduction of a 4-fluorobenzyl group was a crucial functional group for anticancer activity. nih.gov

Advanced Biological Investigations Utilizing In Vitro and In Vivo Models

To fully characterize the therapeutic potential of newly synthesized analogues, comprehensive biological investigations using a variety of advanced models are essential. These studies are designed to assess the efficacy and mechanism of action of the compounds.

In Vitro Models: Initial screening of novel analogues typically involves a panel of in vitro assays. For potential anticancer agents, this includes cytotoxicity evaluations against various cancer cell lines. researchgate.netnih.govmdpi.comnih.gov The MTT assay, for example, is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. researchgate.net In one study, novel 1-(2-fluorobenzyl)piperazine triazoles were evaluated against the MCF7 breast cancer cell line, with some compounds showing significant efficacy. researchgate.net

Beyond cancer, piperazin-2-one (B30754) derivatives are being tested for other activities. For neurodegenerative diseases like Alzheimer's, researchers evaluate the inhibitory potency of compounds on key enzymes such as acetylcholinesterase (AChE) and beta-secretase 1 (BACE-1). acs.org Other in vitro studies have investigated the antimicrobial and antimycobacterial efficacy of piperazine derivatives. researchgate.net

Table 2: Examples of Biological Investigations for Piperazine Derivatives

| Investigation Type | Model | Purpose | Key Findings | Reference |

|---|---|---|---|---|

| In Vitro | MCF7 Breast Cancer Cell Line (MTT Assay) | Anticancer activity evaluation | Compounds with 4-fluorophenyl and 2-fluorophenyl pendants showed the highest efficacy. | researchgate.net |

| In Vitro | AChE and BACE-1 Enzyme Assays | Anti-Alzheimer's disease activity | A compound with N-(2-hydroxyethyl)piperazine and benzofuran (B130515) moieties was most promising. | acs.org |

| In Vitro | Various Cancer Cell Lines (Viability Assay) | Cytotoxic activity evaluation | Two compounds showed significant effects on cell viability. | nih.govmdpi.comnih.gov |

| In Vivo | Wild-Type and Knockout Mice | Brain imaging tracer evaluation | Tracer showed high affinity and specificity for the target receptor in the brain. | acs.orgacs.org |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding in Relevant Biological Systems

To gain a deeper, system-wide understanding of how analogues of this compound exert their biological effects, future research will increasingly rely on the integration of multi-omics data. This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive picture of the molecular changes induced by the compound.

While specific multi-omics studies on this compound are yet to be published, the methodology is well-established in drug discovery. cbirt.net For instance, a study on plant signaling pathways integrated transcriptomics, proteomics, and phosphoproteomics to build a predictive network of molecular interactions. nih.gov A similar strategy could be applied to elucidate the mechanism of action of a novel piperazine-based drug candidate.

A hypothetical multi-omics workflow for a this compound analogue might involve:

Transcriptomics (RNA-Seq): Treating a relevant cell line (e.g., a cancer cell line) with the compound and analyzing the changes in gene expression to identify affected pathways.

Proteomics: Quantifying changes in protein abundance and post-translational modifications (like phosphorylation) to identify the direct protein targets and downstream signaling cascades.

Metabolomics: Measuring the levels of small-molecule metabolites to understand how the compound alters cellular metabolism, which is often dysregulated in diseases like cancer.

By integrating these datasets using computational pipelines, researchers can characterize the multi-level regulation of cellular processes. cbirt.net This approach can reveal not only the primary target of a drug but also its off-target effects and the complex interplay between different biological pathways, leading to a more complete mechanistic understanding. nih.govnih.gov

Development of Structure-Based Drug Design Strategies for Potent and Selective Agents

Structure-based drug design (SBDD) is a powerful strategy that uses the three-dimensional (3D) structure of a biological target to design and optimize inhibitors. This approach is instrumental in developing potent and selective agents by ensuring that the designed molecule fits precisely into the target's binding site.

Molecular docking, a key component of SBDD, is frequently used to predict the binding mode and affinity of piperazine derivatives to their targets. For example, docking studies were performed to understand how new phenylpiperazine derivatives interact with topoisomerase IIα, a key enzyme in cancer therapy. nih.gov Similarly, in the context of Alzheimer's disease, in silico studies clarified the binding modes of novel benzofuran-azacyclic hybrids with the AChE and BACE-1 enzymes. acs.org These studies often reveal crucial interactions, such as hydrogen bonds and aromatic interactions, that are vital for high-affinity binding. acs.orgnih.gov

The future development of agents based on this compound will leverage SBDD to:

Identify and Validate Hits: Screen virtual libraries of compounds against the 3D structure of a target to identify initial hits.

Lead Optimization: Iteratively modify a lead compound based on its docked pose to improve its fit and interactions with the target, thereby enhancing potency and selectivity. nih.govnih.gov

Predict and Mitigate Off-Target Effects: Dock the designed compounds against known anti-targets to predict and engineer out potential side effects.

By combining SBDD with chemical synthesis and biological testing, researchers can accelerate the discovery of highly effective and selective therapeutic agents derived from the this compound scaffold. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-(2-Fluorobenzyl)piperazin-2-one to improve yield and purity?

- Methodology :

- Step 1 : Use 1-(2-fluorobenzyl)piperazine as a starting material. React with propargyl bromide in DMF under basic conditions (K₂CO₃) at room temperature for 6–7 hours. Monitor progress via TLC (hexane:ethyl acetate, 2:1) .

- Step 2 : Purify intermediates via liquid-liquid extraction (methylene chloride) and dry over anhydrous Na₂SO₄.

- Step 3 : Perform silica gel chromatography (ethyl acetate:hexane, 1:8) to isolate the product. Optimize solvent ratios based on polarity differences observed in TLC .

- Critical Factors : Control reaction temperature to avoid side reactions (e.g., over-alkylation) and ensure complete removal of residual solvents during evaporation.

Q. What safety precautions are critical when handling this compound during experimental procedures?

- Methodology :

- Handling : Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Storage : Keep containers tightly sealed in dry, ventilated areas. Avoid exposure to electrostatic charges or ignition sources due to potential decomposition into hazardous gases (e.g., CO, NOₓ) .

- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste. Consult local regulations for disposal protocols .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodology :

- ¹H/¹³C NMR : Confirm regiochemistry of fluorobenzyl and piperazine moieties. Compare chemical shifts with analogs (e.g., 1-(4-fluorobenzyl)piperazine derivatives) to identify substituent effects .

- LC-MS : Verify molecular weight and purity. Use high-resolution MS to distinguish isotopic patterns (e.g., fluorine vs. chlorine) .

- IR Spectroscopy : Detect carbonyl (C=O) stretching vibrations (~1650–1750 cm⁻¹) to confirm piperazin-2-one formation .

Advanced Research Questions

Q. How can click chemistry be applied to functionalize this compound for developing kinase inhibitors?

- Methodology :

- Step 1 : Synthesize an alkyne-functionalized derivative (e.g., 1-(2-fluorobenzyl)-4-(prop-2-yn-1-yl)piperazine) .

- Step 2 : Perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing pharmacophores (e.g., aryl azides). Use CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) in a H₂O:DCM (1:2) mixture .

- Step 3 : Validate triazole formation via ¹H NMR (disappearance of alkyne protons) and HRMS. Screen derivatives for kinase inhibition using enzymatic assays (e.g., ATP-binding site competition) .

Q. What methodologies are recommended for analyzing the structure-activity relationships (SAR) of this compound derivatives in tyrosine kinase inhibition?

- Methodology :

- Fragment-Based Design : Replace the fluorobenzyl group with bioisosteres (e.g., 4-fluorophenyl, chlorophenyl) and assess IC₅₀ values in kinase assays .

- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with kinase active sites. Prioritize derivatives with hydrogen bonds to hinge regions (e.g., Met796 in EGFR) .

- Pharmacokinetic Profiling : Evaluate metabolic stability (e.g., microsomal assays) and blood-brain barrier penetration (e.g., PAMPA-BBB) for lead optimization .

Q. How can researchers resolve contradictions in reported biological activities of fluorobenzylpiperazine derivatives across different studies?

- Methodology :

- Comparative Assays : Re-test compounds under standardized conditions (e.g., identical cell lines, ATP concentrations). For example, discrepancies in anticancer activity may arise from varying MTT assay protocols .

- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., RevMan) to identify trends. Adjust for confounding variables (e.g., solvent effects, purity levels) .

- Orthogonal Validation : Confirm activity via alternative methods (e.g., Western blot for target protein inhibition alongside cell viability assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.